molecular formula C10H16N4O2 B13879690 3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine

3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine

Katalognummer: B13879690
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: IEJXOFZGLUUGSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine: is an organic compound with a complex structure that includes a nitro group, a dimethylaminoethyl group, and two amine groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine typically involves multiple steps. One common method includes the nitration of a benzene derivative followed by the introduction of the dimethylaminoethyl group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amines.

    Reduction: The compound can be reduced to form various intermediates that can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of diamines, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure allows for the design of novel drugs with specific biological activities.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.

Wirkmechanismus

The mechanism of action of 3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target. The pathways involved often include the modulation of enzyme activity and the alteration of cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

  • 2-N-[2-(dimethylamino)ethyl]-1,3-diaminobenzene
  • 4-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine
  • N-[2-(dimethylamino)ethyl]-2-nitroaniline

Comparison: Compared to similar compounds, 3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine is unique due to the specific positioning of its functional groups. This unique arrangement allows for distinct reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C10H16N4O2

Molekulargewicht

224.26 g/mol

IUPAC-Name

3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine

InChI

InChI=1S/C10H16N4O2/c1-13(2)7-6-12-9-5-3-4-8(11)10(9)14(15)16/h3-5,12H,6-7,11H2,1-2H3

InChI-Schlüssel

IEJXOFZGLUUGSI-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCNC1=CC=CC(=C1[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.